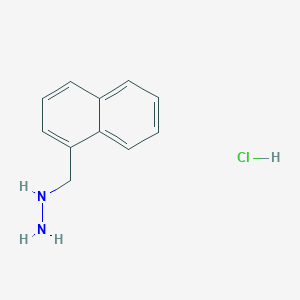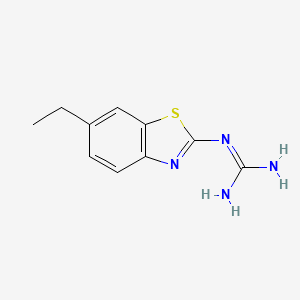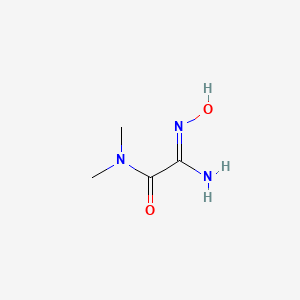
1,3-Difluoro-5-(trichloromethoxy)benzene
説明
1,3-Difluoro-5-(trichloromethoxy)benzene (1,3-DTFMB) is a chemical compound belonging to the class of organofluorine compounds. It is a colorless liquid with a molecular weight of 218.99 g/mol, and has a boiling point of 107-108°C. 1,3-DTFMB is an important intermediate in the synthesis of several pharmaceuticals, such as antibiotics and antifungal agents. It is also used as a reagent in various laboratory applications.
科学的研究の応用
1,3-Difluoro-5-(trichloromethoxy)benzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of fluorescent probes and in the preparation of various metal complexes. In addition, it is used as a reagent in the determination of the structure of organic compounds.
作用機序
The mechanism of action of 1,3-Difluoro-5-(trichloromethoxy)benzene is not well understood. However, it is believed that the compound can act as an electron acceptor, which can facilitate the transfer of electrons from one molecule to another. This can lead to the formation of new chemical bonds, which can lead to the formation of new products. Additionally, 1,3-Difluoro-5-(trichloromethoxy)benzene can act as a catalyst in the synthesis of polymers, as it can increase the rate of polymerization.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Difluoro-5-(trichloromethoxy)benzene have not been extensively studied. However, it is believed that the compound can act as a pro-oxidant, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cells, and can also lead to inflammation. Additionally, 1,3-Difluoro-5-(trichloromethoxy)benzene can interact with proteins and DNA, which can lead to changes in gene expression.
実験室実験の利点と制限
1,3-Difluoro-5-(trichloromethoxy)benzene has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is a relatively inexpensive reagent, which makes it a cost-effective choice for laboratory experiments. However, it is important to note that 1,3-Difluoro-5-(trichloromethoxy)benzene can be toxic if it is not handled properly, and it can also react with other compounds in the laboratory. Therefore, it is important to take proper safety precautions when working with this compound.
将来の方向性
The potential applications of 1,3-Difluoro-5-(trichloromethoxy)benzene are still being explored. One potential future direction is the use of the compound for the synthesis of novel pharmaceuticals. Additionally, more research is needed to better understand the biochemical and physiological effects of the compound. Furthermore, further research is needed to explore the potential use of 1,3-Difluoro-5-(trichloromethoxy)benzene as a catalyst in the synthesis of polymers. Finally, more research is needed to explore the potential use of 1,3-Difluoro-5-(trichloromethoxy)benzene as a reagent in the determination of the structure of organic compounds.
特性
IUPAC Name |
1,3-difluoro-5-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWOGHNXRNYYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B1402077.png)




![Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402087.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1402092.png)
![Ethyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1402093.png)
![{4-[(Pentafluorophenyl)thio]phenyl}amine](/img/structure/B1402094.png)


![1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1402099.png)